molecular formula C18H21N5O3S B2731175 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 1795361-68-0

6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2731175
CAS No.: 1795361-68-0
M. Wt: 387.46
InChI Key: YNERJCUYRDHCJI-UHFFFAOYSA-N
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Description

6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase has emerged as a critical node in several pathological pathways, making its inhibition a primary strategy in preclinical research. The compound's core research value lies in its application for investigating the molecular mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome, where DYRK1A is implicated in tau protein hyperphosphorylation and dysregulation of alternative splicing . Furthermore, due to the role of DYRK1A in cell cycle control and proliferation, this inhibitor serves as a vital tool in oncology research for probing mechanisms of cell proliferation and survival. By selectively inhibiting DYRK1A, researchers can dissect its function in protein aggregation, genomic instability, and neuronal signaling cascades, providing crucial insights for target validation and therapeutic development. Its unique tricyclic scaffold, functionalized with a sulfonamide group, offers a strategic starting point for medicinal chemistry efforts aimed at optimizing pharmacokinetic properties and understanding structure-activity relationships for next-generation kinase inhibitors.

Properties

IUPAC Name

6-[4-(triazol-1-yl)piperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17-2-1-13-11-16(12-14-3-9-22(17)18(13)14)27(25,26)21-7-4-15(5-8-21)23-10-6-19-20-23/h6,10-12,15H,1-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNERJCUYRDHCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and piperidine intermediates, followed by their coupling with the sulfonyl and pyrroloquinoline components. Common reagents used in these reactions include azides, alkynes, and various catalysts such as copper(I) iodide for the triazole formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The triazole and piperidine moieties are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core or functional group similarities:

Compound Name / ID Key Structural Differences vs. Target Compound Potential Functional Implications
6-{[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodeca-...-11-one Piperazine-4-methylbenzoyl vs. piperidine-triazole substituent Reduced dipole interactions; increased lipophilicity
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-...}methoxy)phenyl]piperazin-1-yl}phenyl)-...triazol-3-one Dioxolane-linked triazole; sec-butyl substituent Altered steric bulk; modified metabolic stability
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-...isoxazole (8b) Isoxazole core vs. azatricyclo; phenethyl-piperidine substituent Enhanced rigidity; varied target selectivity
Key Observations:
  • Triazole vs. Benzoyl Groups : Replacing the triazole with a 4-methylbenzoyl group (as in ) reduces dipole interactions but increases hydrophobicity, which may affect membrane permeability.
  • Piperidine vs.
  • Core Modifications : Isoxazole or pyrimidine cores (e.g., ) lack the tricyclic rigidity of the azatricyclo system, which may influence binding kinetics and entropic penalties during target engagement.
Physicochemical Properties:
  • LogP Predictions : The target compound’s sulfonyl group and triazole likely lower LogP compared to methylbenzoyl analogues (e.g., ), favoring aqueous solubility.
  • Thermodynamic Stability : The azatricyclo core’s rigidity may reduce conformational entropy, enhancing binding affinity relative to flexible isoxazole derivatives .

Biological Activity

The compound 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5O3SC_{16}H_{21}N_5O_3S with a molecular weight of approximately 365.44 g/mol. The structure includes a triazole ring and a piperidine moiety, which are significant for its biological interactions.

Key Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing nitrogen that contributes to the compound's basicity and ability to form hydrogen bonds.
Triazole Moiety A five-membered ring containing three nitrogen atoms that enhances the compound's interaction with biological targets.
Sulfonyl Group Enhances solubility and may improve bioavailability.

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes crucial for cellular metabolism.
  • Receptor Modulation : The triazole ring can interact with receptors involved in signaling pathways related to cancer and inflammation.
  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties:

  • Case Study 1 : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest
A54920Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • Case Study 2 : Testing against various bacterial strains demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The compound was synthesized using a multi-step process involving click chemistry techniques for the formation of the triazole ring.
  • Biological Evaluation : Comprehensive testing in both in vitro and in vivo models has confirmed its potential as a therapeutic agent.

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